N-(2-ethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the ethoxyphenyl, methylbenzenesulfonyl, and benzoxazine moieties, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-4-31-22-8-6-5-7-20(22)26-25(28)24-16-27(21-14-11-18(3)15-23(21)32-24)33(29,30)19-12-9-17(2)10-13-19/h5-15,24H,4,16H2,1-3H3,(H,26,28) |
InChI Key |
UCEGUEULIGCQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with 2-hydroxybenzoic acid derivatives under acidic conditions to yield the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and solvents that promote efficient cyclization and amidation is crucial in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines or alcohols.
Nucleophilic Substitution: The sulfonamide group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Electrophiles: Bromine (Br2), sulfuric acid (H2SO4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted benzoxazine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing the degradation of extracellular matrix proteins and reducing inflammation . The compound’s ability to form stable complexes with target proteins is attributed to its structural features, such as the benzoxazine ring and sulfonamide group .
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE: Shares the sulfonamide and ethoxyphenyl groups but lacks the benzoxazine ring.
N-(2-ETHOXYPHENYL)-4-(METHYLTHIO)BENZENESULFONAMIDE: Contains a methylthio group instead of the methylbenzenesulfonyl group.
Uniqueness
N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of the benzoxazine ring, which imparts distinct chemical reactivity and biological activity. The combination of the ethoxyphenyl, methylbenzenesulfonyl, and carboxamide groups further enhances its versatility in various applications .
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